molecular formula C18H18N4OS2 B2819580 2-((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 941931-17-5

2-((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2819580
CAS No.: 941931-17-5
M. Wt: 370.49
InChI Key: IFFWCOYXJYULFF-UHFFFAOYSA-N
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Description

2-((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex organic compound that features a pyridazine ring substituted with a 3,4-dimethylphenyl group and a thioether linkage to an acetamide moiety containing a 4-methylthiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.

    Substitution with 3,4-Dimethylphenyl Group:

    Thioether Linkage Formation: The thioether linkage is formed by reacting the pyridazine derivative with a thiol compound under basic conditions.

    Acetamide Formation: The final step involves the acylation of the thioether with 4-methylthiazole-2-ylamine to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridazine ring or the acetamide group, potentially leading to the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial, antifungal, or anticancer properties. Studies could focus on its interaction with biological macromolecules and its potential as a lead compound in drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties. Its structural features suggest potential as an inhibitor of specific enzymes or receptors, making it a candidate for therapeutic development.

Industry

In the industrial sector, this compound might be used in the development of specialty chemicals, such as dyes, pigments, or polymers. Its stability and reactivity profile make it suitable for various applications.

Mechanism of Action

The mechanism of action of 2-((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thioether and acetamide functionalities could play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-((6-Phenylpyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide: Lacks the 3,4-dimethyl substitution on the phenyl ring.

    2-((6-(3,4-Dimethylphenyl)pyridazin-3-yl)thio)acetamide: Lacks the thiazole ring in the acetamide moiety.

    2-((6-(3,4-Dimethylphenyl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide: Lacks the methyl substitution on the thiazole ring.

Uniqueness

The presence of both the 3,4-dimethylphenyl group and the 4-methylthiazole ring in 2-((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide distinguishes it from similar compounds. These substitutions can significantly influence the compound’s chemical reactivity, biological activity, and overall properties, making it a unique entity for research and application.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

2-[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS2/c1-11-4-5-14(8-12(11)2)15-6-7-17(22-21-15)24-10-16(23)20-18-19-13(3)9-25-18/h4-9H,10H2,1-3H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFWCOYXJYULFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=NC(=CS3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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